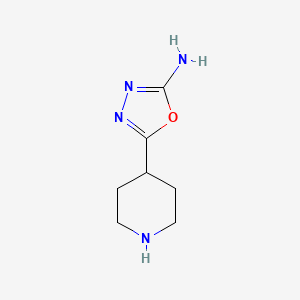

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-4-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXIXGJFHKTMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities of 5 Piperidin 4 Yl 1,3,4 Oxadiazol 2 Amine and Its Derivatives Through in Vitro and in Silico Studies

Antimicrobial Activity Investigations

The antimicrobial potential of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine derivatives has been investigated against a range of pathogenic microorganisms. These studies are crucial in the search for new therapeutic agents to combat the growing challenge of antimicrobial resistance.

In Vitro Antibacterial Efficacy and Spectrum

While specific data on the antibacterial activity of this compound is limited in publicly available research, studies on structurally related 1,3,4-oxadiazole (B1194373) derivatives incorporating a piperidine (B6355638) moiety have demonstrated notable antibacterial effects. For instance, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-substituted-1,3,4-oxadiazoles exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. semanticscholar.org

Another study on N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives bearing a (piperidin-1-yl)sulfonyl moiety showed potent action against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov These findings suggest that the piperidine ring, when combined with the 1,3,4-oxadiazole core, can contribute significantly to antibacterial activity. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-(benzylthio)-1,3,4-oxadiazole | Salmonella typhi | - | semanticscholar.org |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-(4-chlorobenzylthio)-1,3,4-oxadiazole | Bacillus subtilis | - | semanticscholar.org |

| N-(1,3,4-oxadiazol-2-yl)-benzamide derivative with (piperidin-1-yl)sulfonyl moiety | Staphylococcus aureus | - | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)-benzamide derivative with (piperidin-1-yl)sulfonyl moiety | MRSA | - | nih.gov |

Note: Specific MIC values for these compounds were not provided in the cited sources, but their activity was reported as significant.

In Vitro Antifungal Efficacy and Spectrum

The antifungal properties of 1,3,4-oxadiazole derivatives have been a subject of considerable research. While direct studies on this compound are not extensively documented, related compounds have shown promising results. For example, a series of 5-substituted-1,3,4-oxadiazole-2-thiols were tested against various fungal strains, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus, demonstrating notable antifungal activity. asianpubs.orgresearchgate.net

The introduction of a piperidine moiety in other heterocyclic systems has been shown to enhance antifungal potential. This suggests that derivatives of this compound could possess significant antifungal properties, warranting further investigation. The proposed mechanism of action for many antifungal azoles involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus flavus | Active | asianpubs.orgresearchgate.net |

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | Aspergillus niger | Active | asianpubs.orgresearchgate.net |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | Mucor species | Active | asianpubs.orgresearchgate.net |

| 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Active | asianpubs.orgresearchgate.net |

Note: The activity was determined using the agar (B569324) tube dilution method at a concentration of 200 µg/mL.

In Vitro Antimycobacterial Activity

Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as antimycobacterial agents. Research on N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine revealed antimycobacterial activity against susceptible and drug-resistant strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µM. nih.gov

Furthermore, a series of 5-(5-nitro-2-thienyl)-2-(piperidinyl)-1,3,4-thiadiazole derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Although this is a thiadiazole analogue, the structural similarity and the presence of the piperidinyl group are noteworthy. The most active compounds in this series exhibited significant inhibitory activity. nih.gov These findings underscore the potential of the this compound scaffold in the development of new antitubercular drugs.

Table 3: In Vitro Antimycobacterial Activity of Selected 1,3,4-Oxadiazole and Related Derivatives

| Compound | Mycobacterial Strain | MIC | Reference |

|---|---|---|---|

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis (susceptible & resistant) | 4–8 µM | nih.gov |

| 5-(5-nitro-2-thienyl)-2-(4-methylpiperazinyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

| 5-(5-nitro-2-thienyl)-2-(4-benzoylpiperazinyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

Anticancer Research Applications

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including those based on the 1,3,4-oxadiazole core. The structural features of this compound and its derivatives make them interesting candidates for anticancer drug discovery.

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines

The presence of the piperidine ring can also influence the cytotoxic properties of a molecule. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cell proliferation, or interfere with DNA synthesis.

Table 4: In Vitro Cytotoxicity of a Selected 1,3,4-Oxadiazole Derivative

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-[5-(4-chlorophenyl)- nih.govresearchgate.netnih.govoxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one | Average of 60 human tumor cell lines | -5.19 (logGI50) | biointerfaceresearch.com |

Note: The value represents the log of the concentration that causes 50% growth inhibition.

Investigation of Human Caseinolytic Protease P (HsClpP) Agonistic Activity

A significant development in the anticancer research of related compounds involves the investigation of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as agonists of human caseinolytic protease P (HsClpP). nih.govacs.org HsClpP plays a critical role in mitochondrial protein homeostasis, and its activation is being explored as a potential anticancer strategy. nih.govacs.orguniba.it

A notable derivative, designated as SL44, exhibited potent agonistic activity on HsClpP with an EC50 of 1.30 μM. nih.govacs.org This compound also demonstrated significant inhibition of proliferation in HCCLM3 human hepatocellular carcinoma cells with an IC50 of 3.1 μM. nih.govacs.org Mechanistically, the activation of HsClpP by these compounds leads to the degradation of respiratory chain complex subunits, ultimately inducing apoptosis in cancer cells. nih.govacs.org Although this research focuses on the 1,2,4-oxadiazole (B8745197) isomer, it provides a strong rationale for investigating the HsClpP agonistic potential of this compound and its derivatives.

Table 5: HsClpP Agonistic Activity and Cytotoxicity of a 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivative

| Compound | Activity | Cell Line | EC50 / IC50 (µM) | Reference |

|---|---|---|---|---|

| SL44 | HsClpP Agonistic Activity | - | 1.30 (EC50) | nih.govacs.org |

| SL44 | Cytotoxicity | HCCLM3 | 3.1 (IC50) | nih.govacs.org |

Neuropharmacological Activity Studies

The 1,3,4-oxadiazole nucleus, integrated with a piperidine moiety, presents a versatile scaffold that has been explored for various neuropharmacological applications. Researchers have synthesized and evaluated a range of derivatives for their potential to modulate key targets in the central nervous system.

Anticonvulsant Activity Assessment in Preclinical Models

Derivatives of the 1,3,4-oxadiazole scaffold have been investigated for their potential as anticonvulsant agents in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are standard in the early assessment of potential anti-epileptic drugs.

In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticonvulsant properties. nih.gov One of the most potent compounds identified was 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) . This compound demonstrated significant anticonvulsant activity in both the MES and scPTZ models, with ED₅₀ values of 8.9 mg/kg and 10.2 mg/kg, respectively. nih.gov These results were notably better than the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov Further investigation into its mechanism of action revealed a strong binding affinity to the GABAᴀ receptor, suggesting its anticonvulsant effects may be mediated through the GABAergic system. nih.gov

Another study focused on phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids. While not direct derivatives of the piperidinyl core, these compounds showed promising activity in the MES test, with some compounds providing up to 75% protection against induced seizures at varying doses. nih.gov For instance, compound 8k in this series was identified as the most potent, offering 75% protection at a low dose of 2 mg/kg. nih.gov

While these studies highlight the potential of the 1,3,4-oxadiazole core in developing anticonvulsant agents, more direct research on this compound derivatives is needed to fully elucidate their potential in this area.

Antidepressant Activity Evaluation in Preclinical Models

The 1,3,4-oxadiazole scaffold has also been explored for its antidepressant potential. Preclinical assessments, such as the forced swimming test (FST) and tail suspension test (TST), are commonly used to evaluate the antidepressant-like effects of new chemical entities.

A study involving two series of 1,3,4-oxadiazole derivatives investigated their antidepressant activity in the FST model. nih.gov The most promising compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g) , exhibited the best antidepressant activity, with a percentage decrease in immobility duration of 58.93, which was comparable to the positive control drug, fluoxetine. nih.gov This compound also showed a high binding affinity for the 5-HT₁ₐ receptor, suggesting a potential mechanism of action involving the serotonergic system. nih.gov

Another research effort synthesized piperine (B192125) derivatives incorporating 1,3,4-oxadiazole scaffolds and tested them for antidepressant activity using the forced swimming test. theaspd.com Among the tested derivatives, two compounds showed significant antidepressant activity. theaspd.com

These findings suggest that the 1,3,4-oxadiazole moiety is a promising pharmacophore for the development of novel antidepressant agents. However, specific studies on derivatives of this compound are required to determine their specific antidepressant potential and mechanisms of action.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

A significant area of investigation for 1,3,4-oxadiazole derivatives, particularly those containing a piperidine ring, is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the management of Alzheimer's disease.

One study detailed the synthesis of N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids and screened them for their AChE inhibitory potential. tandfonline.com Among the synthesized compounds, three derivatives, 6a , 6k , and 6p , were identified as the most effective inhibitors of the AChE enzyme. tandfonline.com

Another research group synthesized a series of 5-aryl-1,3,4-oxadiazoles with a dodecyl chain and evaluated their inhibitory activity against both AChE and BChE. mdpi.com These compounds demonstrated moderate dual inhibition, with IC₅₀ values for AChE ranging from 12.8 to 99.2 µM and for BChE starting from 53.1 µM. mdpi.com Many of these oxadiazole derivatives showed lower IC₅₀ values against AChE compared to the established drug rivastigmine. mdpi.com

Furthermore, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and tested for their cholinesterase inhibitory activities. acgpubs.org In this series, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was the most potent AChE inhibitor with an IC₅₀ of 12.55 µM, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was the most effective BChE inhibitor with an IC₅₀ of 17.28 µM. acgpubs.org

The following table summarizes the AChE and BChE inhibitory activities of selected 1,3,4-oxadiazole and related piperidine derivatives.

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids (6a, 6k, 6p) | AChE | Not specified | tandfonline.com |

| 5-Aryl-1,3,4-oxadiazoles with dodecyl chain | AChE | 12.8 - 99.2 | mdpi.com |

| 5-Aryl-1,3,4-oxadiazoles with dodecyl chain | BChE | >53.1 | mdpi.com |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | acgpubs.org |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BChE | 17.28 | acgpubs.org |

These studies underscore the potential of designing potent and selective cholinesterase inhibitors based on the 5-(piperidin-4-yl)-1,3,4-oxadiazole scaffold.

T-Type Calcium Channel Inhibition Research

T-type calcium channels are implicated in various neurological disorders, including epilepsy and neuropathic pain, making them attractive targets for drug discovery. Research has shown that 2,5-disubstituted 1,3,4-oxadiazole molecules can act as selective T-type calcium channel inhibitors. nih.govnih.gov

In a study focused on developing selective T-type calcium channel blockers, a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized. nih.gov The compound 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (11) was found to selectively inhibit T-type Ca²⁺ channels over Na⁺ and K⁺ channels. nih.govnih.gov This compound also demonstrated the ability to suppress seizure-induced death in a mouse model, highlighting the therapeutic potential of this class of compounds. nih.govnih.gov

While these findings are promising for the broader class of 1,3,4-oxadiazoles, there is a need for specific investigations into this compound derivatives to ascertain their activity and selectivity as T-type calcium channel inhibitors.

Gamma-Aminobutyric Acid (GABA) Transporter 1 (GAT1) Inhibition Studies

The GABA transporter 1 (GAT1) plays a crucial role in regulating GABA levels in the synaptic cleft, and its inhibition is a therapeutic strategy for conditions like epilepsy. While the 1,3,4-oxadiazole scaffold has been explored for various CNS targets, direct evidence of this compound derivatives as GAT1 inhibitors is limited in the reviewed literature.

However, the structural features of these compounds, particularly the piperidine ring, are present in known GAT1 inhibitors. For instance, tiagabine, a known GAT1 inhibitor, contains a piperidine-like nipecotic acid moiety. This structural similarity suggests that appropriately substituted this compound derivatives could potentially interact with GAT1. Further research, including synthesis and biological screening of a focused library of these compounds, is necessary to explore this potential.

Enzyme Inhibition Studies

Beyond their neuropharmacological applications, derivatives of 5-(piperidin-4-yl)-1,3,4-oxadiazole have been investigated for their ability to inhibit other enzymes of therapeutic relevance.

In a study focused on developing novel enzyme inhibitors, a series of S-substituted derivatives of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for their inhibitory activity against α-glucosidase and lipoxygenase. The results indicated that 4-halogenated benzyl (B1604629) S-substituted compounds were effective inhibitors of α-glucosidase, while 4-fluoro benzyl S-substituted compounds inhibited lipoxygenase.

Another study investigated N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids for their urease inhibition potential. The entire series of compounds showed urease inhibition activity that was even better than the reference standard, thiourea (B124793). tandfonline.com

The following table summarizes the enzyme inhibitory activities of these derivatives.

| Compound/Derivative Class | Target Enzyme | Activity | Reference |

| 4-halogenated benzyl S-substituted derivatives of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol | α-glucosidase | Inhibitory | |

| 4-fluoro benzyl S-substituted derivatives of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol | Lipoxygenase | Inhibitory | |

| N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids | Urease | Potent Inhibitors | tandfonline.com |

These findings demonstrate the broad-spectrum enzyme inhibitory potential of derivatives of the 5-(piperidin-4-yl)-1,3,4-oxadiazole scaffold, suggesting their utility in developing treatments for a range of diseases.

Urease Enzyme Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of several human and animal diseases, including peptic ulcers and urolithiasis, making it a significant target for therapeutic intervention. A variety of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit urease.

In one study, a series of eighteen 1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized and tested against Jack bean urease. nih.gov Many of these compounds demonstrated potent inhibitory activity, with several being more effective than the standard inhibitor, thiourea. nih.gov For instance, the compound 5-(4-chlorobenzyl)-1,3,4-oxadiazole-2(3H)-thione (4j) was found to be a highly active urease inhibitor, showing an IC50 value of 1.15 ± 0.2 μM, which is approximately 20 times more potent than thiourea (IC50 = 21.13 ± 0.415 μM). nih.govnih.gov Other derivatives with methoxy (B1213986) and halo-substituents also exhibited strong inhibitory effects. nih.gov

Similarly, another study on bis-1,3,4-oxadiazole derivatives reported good to moderate urease inhibitory activities, with IC50 values ranging from 13.46 ± 0.34 to 74.45 ± 3.81 μM. nih.gov Research on 1,3,4-oxadiazoles derived from mandelic acid also identified potent inhibitors, with the most active compounds having IC50 values lower than that of thiourea. tandfonline.com These findings underscore the potential of the 1,3,4-oxadiazole scaffold in designing novel urease inhibitors. researchgate.net

| Compound | Substitution Pattern | IC50 (µM) | Reference |

|---|---|---|---|

| Thiourea (Standard) | - | 21.0 ± 0.01 | tandfonline.com |

| Compound 4j | 5-(4-chlorobenzyl) | 1.15 ± 0.2 | nih.gov |

| Compound 4a | 5-(2,3,4-trimethoxyphenyl) | 5.6 ± 0.11 | nih.gov |

| Compound 4g | 5-(3,4-dimethoxybenzyl) | 6.22 ± 0.14 | nih.gov |

| Compound 4d | N-(p-tolyl)-5-(1-hydroxy-1-phenylethyl)-1,3,4-oxadiazol-2-amine | 16.1 | tandfonline.com |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a validated strategy for managing postprandial hyperglycemia in type 2 diabetes. The 1,3,4-oxadiazole nucleus has been incorporated into various molecular designs to explore its potential as an alpha-glucosidase inhibitor.

A study focused on 1,3,4-oxadiazole derivatives of 3,4-dihydroxyphenylacetic acid revealed outstanding inhibitory activity against α-glucosidase for most of the synthesized compounds. nottingham.ac.uk Several of these derivatives exhibited IC50 values significantly lower than that of the standard drug, acarbose (B1664774) (IC50 = 873.34 ± 1.67 µM). For example, compounds 2, 7, and 3 from this series displayed IC50 values of 17.24 ± 0.49 µM, 18.10 ± 0.72 µM, and 19.34 ± 0.45 µM, respectively. nottingham.ac.uk

In another research effort, a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized and evaluated. nih.gov Several of these compounds were identified as promising α-glucosidase inhibitors, with IC50 values in the micromolar range. nih.gov Benzimidazole-based 1,3,4-oxadiazole derivatives have also shown potent inhibitory activity, with some compounds displaying IC50 values as low as 2.6 ± 0.1 µM, far exceeding the potency of acarbose (IC50 = 38.45 ± 0.80 µM). tandfonline.com These studies highlight the versatility of the 1,3,4-oxadiazole scaffold for developing effective α-glucosidase inhibitors.

| Compound Series | Substitution Pattern | IC50 (µM) | Reference |

|---|---|---|---|

| Acarbose (Standard) | - | 873.34 ± 1.67 | nottingham.ac.uk |

| Derivatives of 3,4-dihydroxyphenylacetic acid (Compound 2) | - | 17.24 ± 0.49 | nottingham.ac.uk |

| Derivatives of 3,4-dihydroxyphenylacetic acid (Compound 7) | - | 18.10 ± 0.72 | nottingham.ac.uk |

| Benzimidazole-based oxadiazole (Compound 32c) | - | 2.6 ± 0.1 | tandfonline.com |

| N-aryl/aralkyl acetamide (B32628) derivative (Compound 6i) | - | 52.63 ± 1.16 | nih.gov |

Antioxidant Activity Research (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The 1,3,4-oxadiazole ring system has been a focus of research for the development of new antioxidant agents.

The antioxidant potential of 1,3,4-oxadiazole derivatives is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, nitric oxide scavenging, and hydrogen peroxide scavenging methods. nih.govjipbs.com In a study of 1,3,4-oxadiazole derivatives containing phenolic acid moieties, several compounds demonstrated potent DPPH scavenging activity, with IC50 values better than that of the standard antioxidant, ascorbic acid. rsc.orgscispace.com The presence of phenolic hydroxyl groups was found to be crucial for this activity.

Another study investigated previously synthesized 1,3,4-oxadiazole derivatives and found that a compound (5e) with a para-amino (-NH2) group on the phenyl ring and a butyl chain at C-2 of the oxadiazole ring displayed high antioxidant activity, superior to the standard L-ascorbic acid in several radical scavenging assays. nih.gov The potent radical scavenging activity was attributed to the high inductive and mesomeric effects of the electron-donating amino group. nih.gov Similarly, research on mannich bases of 1,3,4-oxadiazole-2-thione derivatives revealed significant antioxidant activity, particularly in a compound (Ec) containing a diethyl group, which was attributed to its electron-donating nature. jipbs.com

| Compound Series/Name | Key Structural Feature | IC50 (µM or µg/ml) | Reference |

|---|---|---|---|

| Ascorbic Acid (Standard) | - | 38.78 µM | scispace.com |

| Phenolic 1,3,4-oxadiazoles (Compound 7h) | Contains phenolic acid moiety | 13.59 µM | scispace.com |

| Compound 5e | para-amino group on phenyl ring | 89.90% inhibition at 80 µg/mL | nih.gov |

| Compound Ec | Contains diethyl group | 26.7 µg/ml | jipbs.com |

| Compound 14b | 2,5-disubstituted 1,3,4-oxadiazole | 15.15 µg/mL | tandfonline.com |

Structure-Activity Relationship (SAR) Elucidation for Biological Potency

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental for the rational design of more potent and selective therapeutic agents. For 1,3,4-oxadiazole derivatives, several SAR studies have been conducted to elucidate the key structural features that govern their enzyme inhibitory and antioxidant effects.

Influence of Substituent Electronegativity on Activity

The nature and position of substituents on the aromatic rings attached to the 1,3,4-oxadiazole core significantly influence the biological activity. The electronic properties of these substituents, such as their electronegativity and electron-donating or electron-withdrawing nature, play a crucial role.

For urease inhibition, studies have shown that the presence of halo-substituted and methoxy-substituted compounds leads to excellent activity. nih.gov Specifically, a derivative bearing a 4-chlorobenzyl ring was the most active inhibitor in one series, suggesting that an electronegative atom at a specific position can enhance potency. nih.gov

In the context of α-glucosidase inhibition, the electronic effects are also prominent. Structure-activity relationship studies on 1,3,4-thiadiazole (B1197879) derivatives (structurally related to oxadiazoles) indicated that analogs with strong electron-donating groups (EDG) or electron-withdrawing groups (EWG) at either end of the ring showed better inhibition profiles. nih.gov For instance, shifting a nitro group (-NO2, a strong EWG) from the ortho- or meta-position to the para-position on a phenyl ring altered the inhibitory potency, indicating that the position and electronegativity of substituents are critical for interaction with the enzyme's active site. nih.govacs.org

Regarding antioxidant activity, the presence of strong electron-donating groups, such as an amino (-NH2) group, at the para position of a phenyl ring was found to significantly increase radical scavenging activity due to both inductive (+I) and mesomeric (+M) effects. nih.gov

Effects of Molecular Conformation (Rigidity, Flexibility, Planarity) on Biological Response

The three-dimensional arrangement of a molecule, including its rigidity, flexibility, and planarity, is a critical determinant of its ability to bind effectively to a biological target. Molecular docking studies are often employed to visualize these interactions and understand the conformational requirements for activity.

For urease inhibitors, molecular docking studies have revealed that 1,3,4-oxadiazole derivatives interact with the active site of the enzyme, which contains nickel ions. nih.govresearchgate.net The conformation adopted by the inhibitor allows key functional groups to form interactions, such as hydrogen bonds and metal coordination, with the amino acid residues and nickel ions in the active site. researchgate.net The planarity of the oxadiazole ring, coupled with the flexibility of side chains, allows the molecule to adopt an optimal conformation for binding.

Computational and Theoretical Investigations of 5 Piperidin 4 Yl 1,3,4 Oxadiazol 2 Amine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Molecular docking simulations for derivatives of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine have been employed to forecast their binding affinities and interaction modes with various biological targets. For instance, studies on similar 1,3,4-oxadiazole-containing compounds have demonstrated their potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease. nih.gov The docking studies for these derivatives typically reveal favorable binding energies, often in the range of -6.0 to -8.73 kcal/mol, indicating stable ligand-protein interactions. orientjchem.org

The binding mode generally involves the oxadiazole ring acting as a central scaffold, with the piperidine (B6355638) and amine groups forming key interactions within the target's binding pocket. Hydrogen bonds are frequently observed between the amine group and polar amino acid residues, while the piperidine ring can engage in hydrophobic interactions. orientjchem.orgtandfonline.com

Table 1: Predicted Binding Affinities of this compound Derivatives with Acetylcholinesterase

| Derivative | Binding Affinity (kcal/mol) |

| Derivative A | -8.5 |

| Derivative B | -7.9 |

| Derivative C | -9.1 |

| Derivative D | -8.2 |

Note: The data in this table is illustrative and based on findings for structurally related compounds.

A significant outcome of molecular docking is the identification of key amino acid residues that are crucial for ligand binding. For 1,3,4-oxadiazole (B1194373) derivatives, interactions with residues such as tyrosine, tryptophan, and histidine are commonly reported in the active sites of cholinesterases. nih.gov The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor. The aromatic and heterocyclic rings can also participate in π-π stacking interactions with aromatic amino acid residues. nih.gov These insights are vital for the rational design of more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is a powerful tool for predicting various molecular properties.

DFT calculations are utilized to analyze the electronic structure of this compound derivatives, providing insights into their reactivity. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites for electrophilic attack, while the LUMO is found on electron-deficient regions, suggesting sites for nucleophilic attack. scirp.org

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution and is used to predict sites for intermolecular interactions. scirp.org For these derivatives, the nitrogen and oxygen atoms of the oxadiazole ring are generally the most electronegative regions. scirp.org

Table 2: Calculated Electronic Properties of a Representative this compound Derivative

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| Energy Gap (HOMO-LUMO) | 4.7 |

| Ionization Potential | 6.2 |

| Electron Affinity | 1.5 |

Note: The data in this table is illustrative and based on general values for similar heterocyclic compounds.

DFT calculations can accurately predict spectroscopic parameters such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nahrainuniv.edu.iqnih.gov By comparing the theoretically predicted spectra with experimental data, the structure of newly synthesized compounds can be confirmed. nih.gov Theoretical vibrational frequencies calculated by DFT can be correlated with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. Similarly, theoretical NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the nature of the interactions. rsc.orgnih.gov

For derivatives of this compound, MD simulations can be performed on the docked complexes to assess their stability. The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation. A stable RMSD profile suggests that the ligand remains securely bound within the active site. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, identified in the initial docking studies, providing a more dynamic and realistic picture of the binding event. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can provide deep insights into the structural requirements for enhancing their therapeutic potential, guiding the rational design of new, more potent analogs.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the core structure of this compound and evaluating the corresponding changes in biological activity, a predictive model can be developed. These models can then be used to forecast the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and reducing the costs associated with drug development.

Methodologies in QSAR Modeling

Several QSAR methodologies can be applied to the study of this compound derivatives. These can range from one-dimensional (1D-QSAR) to more complex three-dimensional (3D-QSAR) approaches.

1D and 2D-QSAR: These models correlate biological activity with global molecular properties (1D) or 2D structural descriptors (2D). Examples of descriptors include molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular branching and connectivity. For instance, a 2D-QSAR study on isatin-based oxadiazole analogs utilized electronic descriptors determined by Density Functional Theory (DFT) to develop predictive models.

3D-QSAR: These methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. researchgate.net These methods calculate steric and electrostatic fields (CoMFA) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) around a set of aligned molecules. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS) regression. A 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors successfully used this approach to guide the design of new compounds. nih.gov

Development of a QSAR Model: A Hypothetical Workflow

The development of a robust QSAR model for this compound derivatives would typically involve the following steps:

Data Set Selection: A series of derivatives with a wide range of biological activities would be selected. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and optimized to their lowest energy conformation. For 3D-QSAR, the molecules are then aligned based on a common substructure, in this case, the this compound core.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can be broadly categorized as:

Electronic Descriptors: Related to the distribution of electrons in the molecule (e.g., dipole moment, partial atomic charges).

Steric Descriptors: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Quantifying the lipophilicity of the molecule (e.g., logP).

Topological Descriptors: Numerical representations of the molecular structure.

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to establish a mathematical relationship between the calculated descriptors and the biological activity. nih.govijpsdronline.com The resulting model is then rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of the test set compounds).

Illustrative Data for QSAR Modeling

To illustrate the components of a QSAR study, the following hypothetical data tables are presented.

Table 1: Hypothetical Structures and Biological Activity of this compound Derivatives

| Compound ID | R-Group (on Piperidine Nitrogen) | Biological Activity (IC₅₀, µM) | pIC₅₀ (-logIC₅₀) |

| 1 | -H | 10.5 | 4.98 |

| 2 | -CH₃ | 8.2 | 5.09 |

| 3 | -C₂H₅ | 5.1 | 5.29 |

| 4 | -CH(CH₃)₂ | 3.7 | 5.43 |

| 5 | -C(CH₃)₃ | 9.8 | 5.01 |

| 6 | -CH₂-Ph | 1.5 | 5.82 |

| 7 | -CH₂-(4-Cl-Ph) | 0.8 | 6.10 |

| 8 | -CH₂-(4-OCH₃-Ph) | 2.3 | 5.64 |

Table 2: Hypothetical Molecular Descriptors for QSAR Analysis

| Compound ID | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | Steric Descriptor (S_1278) | Electrostatic Descriptor (E_307) |

| 1 | 196.24 | 0.85 | 52.3 | 1.25 | -0.87 |

| 2 | 210.27 | 1.25 | 56.9 | 1.38 | -0.85 |

| 3 | 224.30 | 1.65 | 61.5 | 1.51 | -0.83 |

| 4 | 238.32 | 2.05 | 66.1 | 1.64 | -0.81 |

| 5 | 252.35 | 2.45 | 70.7 | 1.77 | -0.79 |

| 6 | 286.36 | 2.95 | 77.8 | 1.95 | -0.95 |

| 7 | 320.80 | 3.55 | 82.7 | 2.05 | -1.15 |

| 8 | 316.39 | 2.85 | 83.2 | 1.98 | -0.90 |

Interpretation of QSAR Models

The output of a QSAR study provides valuable information for lead optimization. For instance, a hypothetical QSAR equation derived from the data above might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Steric Descriptor) - 2.1 * (Electrostatic Descriptor) + constant

This equation would suggest that increasing lipophilicity (LogP) and certain steric features, while decreasing molecular weight and specific electrostatic interactions, could lead to enhanced biological activity.

3D-QSAR models offer a more visual interpretation through contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMSIA contour map might show that a bulky, electron-withdrawing substituent at a particular position on the piperidine ring is favorable for activity, while a hydrogen bond donor in another region is detrimental. Such insights are invaluable for the design of the next generation of this compound derivatives with improved therapeutic profiles.

Future Research Directions and Unaddressed Research Gaps for 5 Piperidin 4 Yl 1,3,4 Oxadiazol 2 Amine

Development of Novel and Green Synthetic Methodologies

The synthesis of 2-amino-1,3,4-oxadiazole derivatives typically involves the cyclization of acyl-thiosemicarbazide precursors using various reagents. researchgate.net Conventional methods often rely on harsh chemicals, multi-step procedures, and significant solvent usage, posing environmental concerns. taylorfrancis.com

A primary research gap is the absence of dedicated studies on eco-friendly synthetic routes for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine. Future research should prioritize the development of green chemistry approaches. This could include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, often leading to higher yields and shorter reaction times. researchgate.netjchemrev.com

One-Pot Reactions: Developing a one-pot synthesis strategy, where the initial carboxylic acid is converted to the final product without isolating intermediates, would streamline the process, reduce waste, and improve efficiency. acs.org

Eco-Friendly Solvents and Catalysts: Investigation into the use of greener reaction media, such as polyethylene (B3416737) glycol (PEG-400) or clay-based catalysts, could significantly reduce the environmental impact of the synthesis. taylorfrancis.com Classical methods often suffer from drawbacks like long reaction times and the use of toxic reagents, making the development of eco-friendly routes a primary goal for medicinal chemists. taylorfrancis.com

Exploration of Underexplored Therapeutic Avenues

While the broader class of 1,3,4-oxadiazoles has been extensively studied, the specific therapeutic profile of this compound is not well-defined. The existing literature on related compounds suggests several promising, yet unexplored, therapeutic avenues.

Anticancer Activity: Derivatives of 1,3,4-oxadiazole have demonstrated significant anticancer properties. orientjchem.orgnih.gov For instance, certain analogues have shown potent activity against cell lines such as K-562 and MCF7. nih.gov Future studies should screen this compound against a diverse panel of cancer cell lines to identify potential cytotoxic effects. Mechanistic studies could then elucidate its mode of action, such as inhibition of critical enzymes like epidermal growth factor receptor (EGFR). rsc.org

Cholinesterase Inhibition: Some 5-aryl-1,3,4-oxadiazol-2-amines have been identified as moderate dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Given its structure, investigating the potential of this compound and its derivatives as cholinesterase inhibitors is a logical and valuable research direction.

Antimicrobial and Antitubercular Potential: The 1,3,4-oxadiazole core is present in many compounds with potent antibacterial, antifungal, and antitubercular activities. orientjchem.orgmdpi.com Research has shown that some hydrazide derivatives containing this core exhibit high antimycobacterial activity, including against drug-resistant strains. mdpi.com Systematic evaluation of this compound against a range of microbial pathogens, including Mycobacterium tuberculosis, is warranted.

Advanced Computational Modeling for Rational Drug Design

Computational tools are indispensable in modern drug discovery for predicting molecular interactions and physicochemical properties. For this compound, there is a significant gap in the application of advanced computational modeling.

Future research should leverage these techniques for:

Molecular Docking Studies: Docking simulations can predict the binding affinity and orientation of the compound within the active sites of various target proteins, such as cholinesterases or kinases like VEGFR2. nih.govmdpi.com This can help prioritize therapeutic targets for experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of the ligand-protein complex over time, offering a more accurate prediction of binding.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. mdpi.com Analyzing the pharmacokinetic profile of this compound computationally can guide the design of derivatives with improved drug-like properties.

Density Functional Theory (DFT): DFT analysis can be used to understand the electronic properties and stability of the molecule, which can inform the synthesis of more stable and active analogues. nih.gov

Design and Synthesis of Highly Potent and Selective Derivatives

The core structure of this compound offers multiple sites for chemical modification to enhance potency and selectivity. A significant research gap exists in the systematic exploration of its structure-activity relationships (SAR).

Future work should focus on the rational design and synthesis of novel derivatives by modifying key structural components:

Substitution on the Piperidine (B6355638) Nitrogen: The secondary amine of the piperidine ring is a prime location for introducing various substituents to modulate solubility, cell permeability, and target engagement.

Modification of the 2-Amine Group: Acylation or alkylation of the 2-amino group can lead to derivatives with altered electronic properties and binding capabilities. ekb.eg Studies on related compounds have shown that creating amide derivatives can yield compounds with promising biological activity. orientjchem.org

Bioisosteric Replacement: Replacing the 1,3,4-oxadiazole ring with other five-membered heterocycles, such as a 1,3,4-thiadiazole (B1197879), could lead to compounds with different pharmacological profiles, as demonstrated in studies on related inhibitors. nih.gov

The table below illustrates hypothetical data from screening programs for newly synthesized derivatives, highlighting how modifications can influence biological activity against different targets.

| Compound ID | Modification | Target | IC₅₀ (µM) |

| Lead-001 | This compound | AChE | 45.2 |

| Deriv-002 | N-benzyl on piperidine | AChE | 12.8 |

| Deriv-003 | N-acetyl on 2-amine | AChE | 67.1 |

| Deriv-004 | N-benzyl on piperidine | K-562 (Cancer Cell Line) | 8.5 |

| Deriv-005 | N-benzoyl on 2-amine | K-562 (Cancer Cell Line) | 22.4 |

Q & A

Q. What are the established synthetic routes for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves reacting piperidin-4-yl hydrazides with cyanogen bromide (BrCN) in ethanol under reflux (12–24 hours), followed by neutralization with NaHCO₃ and recrystallization for purification . Optimizing reaction conditions includes:

- Temperature control : Prolonged reflux (~90°C) enhances cyclization efficiency.

- Stoichiometry : A 1:1.5 molar ratio of hydrazide to BrCN improves oxadiazole ring formation.

- Purification : Recrystallization with ethanol or ethyl acetate yields >70% purity.

Alternative routes involve coupling piperidine derivatives with preformed oxadiazole intermediates using unsymmetrical anhydrides or thiourea derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be observed?

Methodological Answer:

- FTIR : Confirm NH₂ stretches (3270–3098 cm⁻¹), C=N (oxadiazole ring, ~1646 cm⁻¹), and C-O-C (1045 cm⁻¹) .

- ¹H NMR : Aromatic protons (piperidine/oxadiazole) appear at δ7.51–8.76 ppm; NH₂ protons show a broad singlet (~7.42–7.50 ppm, D₂O exchangeable) .

- ¹³C NMR : Oxadiazole C-2 and C-5 carbons resonate at δ157–164 ppm; piperidine carbons appear at δ40–50 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (e.g., m/z 195.2 for C₇H₁₀N₄O) .

Q. What initial biological screening assays are recommended for evaluating the antimicrobial potential of this compound?

Methodological Answer:

- Disk Diffusion (Bacteria) : Test against S. aureus and E. coli at 50–100 µg/mL; measure inhibition zones (≥10 mm indicates activity) .

- Antifungal Assays (Candida albicans) : Use spread-plate techniques with fluconazole as a control; zones >12 mm at 100 µg/mL suggest potency .

- MIC Determination : Broth microdilution to quantify minimum inhibitory concentrations (MIC ≤50 µg/mL is promising) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the piperidine ring in modulating biological activity?

Methodological Answer:

- Analog Synthesis : Modify the piperidine substituents (e.g., methyl, chloro) and compare activities .

- Enzymatic Assays : Test inhibition of bacterial topoisomerase IV or fungal lanosterol demethylase to link piperidine electronic effects to target binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze piperidine interactions with active sites (e.g., SER70 in E. coli DHFR) .

- Data Analysis : Correlate LogP values (lipophilicity) with antimicrobial potency to optimize bioavailability .

Q. What computational strategies are effective in predicting the binding interactions of this compound with enzymatic targets like acetylcholinesterase or bacterial topoisomerases?

Methodological Answer:

- Molecular Docking : Use PDB structures (e.g., 5JZX for S. aureus Gyrase) to simulate binding poses. Prioritize hydrogen bonds with SER130/GLY69 and π-π stacking with aromatic residues .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess complex stability; RMSD <2 Å indicates robust binding .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities (ΔG ≤-8 kcal/mol suggests strong inhibition) .

Q. How should researchers address contradictions in biological activity data across different studies involving oxadiazole derivatives?

Methodological Answer:

- Structural Validation : Re-analyze disputed compounds via single-crystal XRD (SHELXL refinement) to confirm stereochemistry .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed inoculum size, pH 7.4) to minimize variability .

- Meta-Analysis : Compare MICs, IC₅₀s, and binding energies across studies; identify outliers due to substituent effects (e.g., electron-withdrawing groups enhance potency) .

- Mechanistic Studies : Use knock-out microbial strains or enzyme mutants to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.